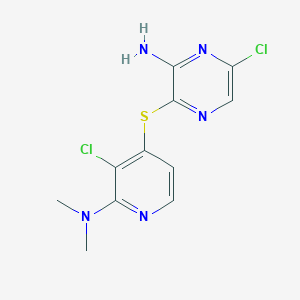
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is a cyclopropane derivative with a methoxycarbonyl group attached to the cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.
Esterification: Introducing the methoxycarbonyl group through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of robust catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the methoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Metabolic pathways, signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylacetic acid: Lacks the methoxycarbonyl group.
Methoxycarbonylcyclopropane: Lacks the acetic acid moiety.
Uniqueness
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is unique due to the combination of the cyclopropyl ring and the methoxycarbonyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-[(1R,2S)-2-methoxycarbonylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Clave InChI |
FPGQQCQCZAQBBJ-UHNVWZDZSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@@H]1CC(=O)O |
SMILES canónico |
COC(=O)C1CC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)




![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)


![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)


